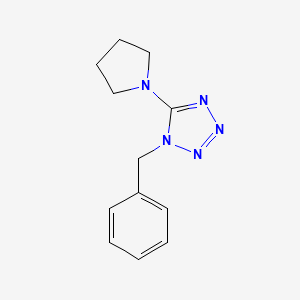

1-苄基-5-吡咯烷-1-基-1H-四唑

描述

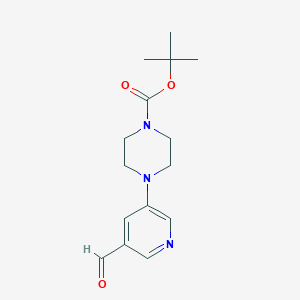

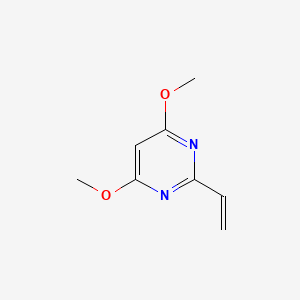

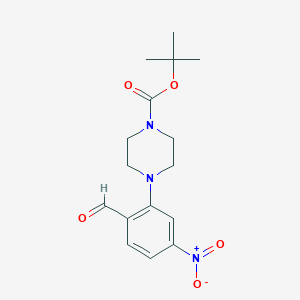

1-Benzyl-5-pyrrolidin-1-yl-1H-tetrazole is a chemical compound with the molecular formula C12H15N5 . It is used in various chemical reactions and has a molecular weight of 229.28 g/mol.

Synthesis Analysis

The synthesis of 1-Benzyl-5-pyrrolidin-1-yl-1H-tetrazole and similar compounds involves the reaction of amines, triethyl orthoformate, and sodium azide . The reaction proceeds readily in water with zinc salts as catalysts . A variety of aromatic nitriles, activated and unactivated alkyl nitriles, substituted vinyl nitriles, thiocyanates, and cyanamides are all viable substrates .Chemical Reactions Analysis

1-Benzyl-5-pyrrolidin-1-yl-1H-tetrazole is involved in various chemical reactions. For instance, it can be synthesized from amines, triethyl orthoformate, and sodium azide . The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts .Physical And Chemical Properties Analysis

1-Benzyl-5-pyrrolidin-1-yl-1H-tetrazole has a molecular weight of 229.28 g/mol. More detailed physical and chemical properties were not found in the search results.科学研究应用

Click Chemistry and Drug Synthesis

“1-Benzyl-5-pyrrolidin-1-yl-1H-tetrazole” is utilized in click chemistry to create diverse tetrazole derivatives . These derivatives are significant in medicinal chemistry for synthesizing drugs with antihypertensive, antibacterial, and anticancer properties. The compound’s reactivity allows for eco-friendly synthesis approaches, which are crucial in drug development.

Molecular Docking Studies

In biochemistry, this compound is used in molecular docking studies to understand interactions between drugs and their target sites . It helps in predicting the orientation of the drug molecule when bound to a protein, aiding in the design of molecules with optimal efficacy and reduced side effects.

Proline Surrogates in Organic Synthesis

The tetrazole moiety can act as a surrogate for the carboxylic group in proline, leading to compounds that outperform natural proline in yield, enantioselectivity, and reaction time, which is valuable in peptide synthesis and organic chemistry .

Organocatalysis

“1-Benzyl-5-pyrrolidin-1-yl-1H-tetrazole” serves as an organocatalyst in various asymmetric synthesis reactions, including aldol reactions and Michael additions. This application is significant in producing chiral molecules with high enantioselectivity, which is essential in pharmaceuticals .

Environmental Science Applications

In environmental science, this compound is used as a reagent in the detection and quantification of pollutants. Its reactivity with various environmental contaminants helps in developing sensitive assays for monitoring environmental health .

Material Science

In material science, the compound’s ability to form stable metallic compounds and molecular complexes is exploited. It’s used in the creation of new materials with desired properties, such as increased strength or conductivity .

安全和危害

While specific safety and hazard information for 1-Benzyl-5-pyrrolidin-1-yl-1H-tetrazole was not found, it’s generally recommended to wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam when handling similar chemical compounds .

属性

IUPAC Name |

1-benzyl-5-pyrrolidin-1-yltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5/c1-2-6-11(7-3-1)10-17-12(13-14-15-17)16-8-4-5-9-16/h1-3,6-7H,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALMUVBAXJPUODR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=NN2CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

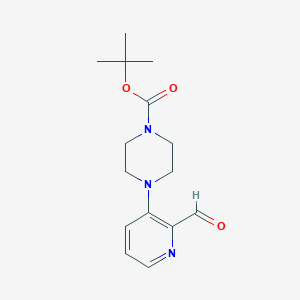

![1-[4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidin-2-ylsulfanyl]-propan-2-one](/img/structure/B1401669.png)

![1-(1-Methyl-7-trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazin-4-yl)-ethanone](/img/structure/B1401670.png)